molecular formula C16H19Al B14321476 Dibenzyl(ethyl)alumane CAS No. 110979-20-9

Dibenzyl(ethyl)alumane

Cat. No.: B14321476
CAS No.: 110979-20-9
M. Wt: 238.30 g/mol
InChI Key: OTACYDLCOLOKPA-UHFFFAOYSA-N
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Description

Dibenzyl(ethyl)alumane is an organoaluminum compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound features an aluminum atom bonded to two benzyl groups and one ethyl group, making it a versatile reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl(ethyl)alumane typically involves the reaction of aluminum trichloride with benzyl chloride and ethyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive aluminum compound. The general reaction scheme is as follows:

AlCl3+2C6H5CH2Cl+C2H5MgBr(C6H5CH2)2AlC2H5+MgBrCl+MgCl2\text{AlCl}_3 + 2 \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}_2\text{H}_5\text{MgBr} \rightarrow \text{(C}_6\text{H}_5\text{CH}_2\text{)}_2\text{AlC}_2\text{H}_5 + \text{MgBrCl} + \text{MgCl}_2 AlCl3​+2C6​H5​CH2​Cl+C2​H5​MgBr→(C6​H5​CH2​)2​AlC2​H5​+MgBrCl+MgCl2​

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl(ethyl)alumane undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxygen to form aluminum oxides and benzyl radicals.

    Reduction: Can reduce certain organic compounds, acting as a reducing agent.

    Substitution: Participates in nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.

    Reduction: Often carried out in the presence of hydrogen gas or other reducing agents.

    Substitution: Requires nucleophiles such as halides or alkoxides, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Produces aluminum oxides and benzyl radicals.

    Reduction: Yields reduced organic compounds and aluminum by-products.

    Substitution: Forms new organoaluminum compounds with different substituents.

Scientific Research Applications

Dibenzyl(ethyl)alumane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential use in the synthesis of biologically active molecules.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of dibenzyl(ethyl)alumane involves the interaction of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from nucleophiles and facilitating various chemical transformations. The benzyl and ethyl groups can stabilize intermediates and transition states, enhancing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Dibenzylaluminum chloride: Similar structure but with a chloride group instead of an ethyl group.

    Diethylaluminum chloride: Contains two ethyl groups and one chloride group.

    Triphenylaluminum: Features three phenyl groups bonded to aluminum.

Uniqueness

Dibenzyl(ethyl)alumane is unique due to its combination of benzyl and ethyl groups, which provides a balance of reactivity and stability. This makes it particularly useful in selective organic transformations and industrial applications.

Conclusion

This compound is a versatile and valuable compound in the field of chemistry and industry. Its unique properties and reactivity make it an important reagent for various applications, from organic synthesis to industrial production. Continued research and development will likely uncover even more uses for this intriguing compound.

Properties

CAS No.

110979-20-9

Molecular Formula

C16H19Al

Molecular Weight

238.30 g/mol

IUPAC Name

dibenzyl(ethyl)alumane

InChI

InChI=1S/2C7H7.C2H5.Al/c2*1-7-5-3-2-4-6-7;1-2;/h2*2-6H,1H2;1H2,2H3;

InChI Key

OTACYDLCOLOKPA-UHFFFAOYSA-N

Canonical SMILES

CC[Al](CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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